Methyl 4-fluoro-1H-indole-7-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-indole-7-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific target and context.
Biochemical Analysis
Biochemical Properties
Methyl 4-fluoro-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound may also interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound may also alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . This compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced cell growth and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity . This compound may exhibit similar temporal effects, with its stability and degradation influencing its long-term impact on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on indole derivatives have shown that they can have dose-dependent effects on various biological processes . This compound may also exhibit threshold effects, where a certain dosage is required to achieve a therapeutic response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by various transporters, influencing their localization and accumulation within cells . This compound may interact with binding proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Indole derivatives are known to localize to specific cellular compartments, such as the nucleus or mitochondria, where they exert their biological effects . This compound may be directed to specific organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-fluoroaniline with ethyl glyoxylate under acidic conditions to form the intermediate, which is then cyclized to produce the desired indole derivative . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of Methyl 4-fluoro-1H-indole-7-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-fluoro-1H-indole-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural indoles.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-indole-7-carboxylate
- Methyl 4-bromo-1H-indole-7-carboxylate
- Methyl 4-iodo-1H-indole-7-carboxylate
Uniqueness
Methyl 4-fluoro-1H-indole-7-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. This can result in different biological activities and applications .
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQXLRSGYSDTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625894 | |
Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313337-35-8 | |
Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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